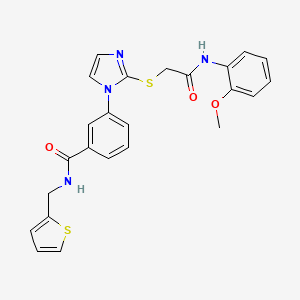
3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic molecule that integrates various pharmacophores, particularly imidazole and benzamide structures. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular formula for this compound is C20H21N3O4S, with a molecular weight of approximately 399.46 g/mol. The structure features an imidazole ring, a thiophenyl group, and a methoxyphenyl moiety, which contribute to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . These compounds have been shown to induce apoptosis in cancer cells by:
- Cell Cycle Arrest : Specifically at the G2/M phase.
- Modulation of Apoptotic Markers : Down-regulating proteins such as Bcl-2 and activating caspases, which are crucial for the apoptotic process .
Antimicrobial Activity
Imidazole-containing compounds are known for their antimicrobial properties . The compound has demonstrated activity against various bacterial strains, including:
- Gram-positive Bacteria : Such as Staphylococcus aureus.
- Gram-negative Bacteria : Including Escherichia coli and Klebsiella pneumoniae.
The minimum inhibitory concentration (MIC) values for related imidazole derivatives have been reported between 20–70 µM, indicating moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activities of the compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The imidazole ring is known to interact with various biological targets, modulating their activity.
- Inhibition of Enzymatic Activity : The thiol group may play a role in inhibiting enzymes critical for tumor growth and bacterial survival.
- Alteration of Gene Expression : Through modulation of transcription factors related to cell proliferation and apoptosis .
Case Study 1: Anticancer Activity
A study focusing on imidazole derivatives found that compounds similar to the one discussed showed significant anticancer activity by inducing apoptosis in human cancer cell lines. The mechanism involved the down-regulation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and increased apoptosis markers .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of imidazole-based compounds revealed that certain derivatives exhibited potent activity against multi-drug resistant strains. The compound's structural features were linked to enhanced solubility and bioavailability, contributing to its antimicrobial efficacy .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-31-21-10-3-2-9-20(21)27-22(29)16-33-24-25-11-12-28(24)18-7-4-6-17(14-18)23(30)26-15-19-8-5-13-32-19/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJHTJHZDVAWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














